molecular formula C14H25NO9 B011642 Validoxylamine G CAS No. 106054-18-6

Validoxylamine G

Cat. No. B011642
M. Wt: 351.35 g/mol
InChI Key: RZSPTXNJXPJAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04923975

Procedure details

One hundred grams of the crude powder containing validamycin G and validoxylamine G obtained in Example 1a) was submitted to column chromatography on Dowex 1×2 (OH- form, manufactured by Dow Chemicals; 1.8L), eluted with water to give validoxylamine G-containing fractions (eluate fractions 3-5 L; abbreviated as eluate fraction I' hereafter) and validamycin G-containing fractions (eluate fractions 6-8 L; abbreviated as `eluate fraction II` hereafer). The eluate fraction I and the eluate fraction II were separately concentrated to dryness to give 2.7 and 3.0 g of a crude powder, respectively. The crude powder from the eluate fraction I (2.7 g) was submitted to column chromatography on Dowex 50W x 8 (pyridine form, manufactured by Dow Chemicals Co.; 200 mL) and eluted with 0.2 M pyridine-acetate buffer (pH 6.0). In succession to the fractions containing validoxylamine B and validamycin D (eluate fractions 100-420 mL), validoxylamine G-containing fractions (eluate fractions 520-1140 mL) were eluted. The validoxylamine G-containing eluate fractions were concentrated to dryness under reduced pressure, to give a white powder (0.8 g) of validoxylamine G.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[C@:6]([OH:9])([CH2:7][OH:8])[C@@H:5]([O:10][C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)[C@H:4]([OH:22])[C@@H:3]([OH:23])[C@H:2]1[NH:24][C@@H:25]1[C@H:30]([OH:31])[C@@H:29]([OH:32])[C@H:28]([OH:33])[C:27]([CH2:34][OH:35])=[CH:26]1.[NH4+].[OH-]>N1C=CC=CC=1>[CH2:1]1[C:6]([OH:9])([CH2:7][OH:8])[CH:5]([OH:10])[CH:4]([OH:22])[CH:3]([OH:23])[CH:2]1[NH:24][CH:25]1[CH:30]([OH:31])[CH:29]([OH:32])[CH:28]([OH:33])[C:27]([CH2:34][OH:35])=[CH:26]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing fractions (eluate fractions 3-5 L
CONCENTRATION
Type
CONCENTRATION
Details
The eluate fraction I and the eluate fraction II were separately concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give 2.7 and 3.0 g of a crude powder
WASH
Type
WASH
Details
eluted with 0.2 M pyridine-acetate buffer (pH 6.0)
ADDITION
Type
ADDITION
Details
In succession to the fractions containing validoxylamine B and validamycin D (eluate fractions 100-420 mL), validoxylamine G-
ADDITION
Type
ADDITION
Details
containing fractions (eluate fractions 520-1140 mL)
WASH
Type
WASH
Details
were eluted
ADDITION
Type
ADDITION
Details
The validoxylamine G-containing eluate fractions
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1C(C(C(C(C1(CO)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.